molecular formula C13H14BrNOS B11799620 2-Bromo-4-(4-isobutoxyphenyl)thiazole

2-Bromo-4-(4-isobutoxyphenyl)thiazole

Cat. No.: B11799620
M. Wt: 312.23 g/mol
InChI Key: NFRKBRIJWLNYAC-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-isobutoxyphenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromo group at the second position and a 4-isobutoxyphenyl group at the fourth position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 2-Bromo-4-(4-isobutoxyphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-isobutoxyphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying the temperature and pressure.

Chemical Reactions Analysis

2-Bromo-4-(4-isobutoxyphenyl)thiazole can undergo various chemical reactions, including:

Scientific Research Applications

2-Bromo-4-(4-isobutoxyphenyl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-isobutoxyphenyl)thiazole involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to the modulation of various biochemical pathways. The bromo and isobutoxyphenyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

2-Bromo-4-(4-isobutoxyphenyl)thiazole can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C13H14BrNOS

Molecular Weight

312.23 g/mol

IUPAC Name

2-bromo-4-[4-(2-methylpropoxy)phenyl]-1,3-thiazole

InChI

InChI=1S/C13H14BrNOS/c1-9(2)7-16-11-5-3-10(4-6-11)12-8-17-13(14)15-12/h3-6,8-9H,7H2,1-2H3

InChI Key

NFRKBRIJWLNYAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=CSC(=N2)Br

Origin of Product

United States

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